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Compound of Interest

Compound Name: 3-Isopropoxyaniline

Cat. No.: B150228

This guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectroscopic data for 3-lsopropoxyaniline. It is intended for researchers, scientists,
and professionals in the field of drug development who require detailed structural information
and characterization of this compound.

'H NMR Spectroscopic Data

The *H NMR spectrum of 3-Isopropoxyaniline reveals distinct signals corresponding to the
aromatic, methine, and methyl protons. The data, acquired in deuterochloroform (CDClIs), is
summarized in the table below.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.08 t 1H H-5
6.35-6.23 m 3H H-2, H-4, H-6
4.47 sept 1H -CH(CH3)2
3.63 brs 2H -NH:2
1.32 d 6H -CH(CHs3)2

t = triplet, m = multiplet, sept = septet, br s = broad singlet, d = doublet
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3C NMR Spectroscopic Data

The 3C NMR spectrum provides detailed information about the carbon framework of 3-

Isopropoxyaniline. The chemical shifts for each carbon atom, also recorded in CDCls, are

presented below.

Chemical Shift (d) ppm Assignment
159.2 C-3

147.8 C-1

130.3 C-5

107.5 C-4

106.1 C-6

101.8 C-2

69.4 -CH(CH3)2
22.1 -CH(CHs)2

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for aniline

derivatives, including 3-lsopropoxyaniline.

Sample Preparation:

13C NMR, is accurately weighed.

Approximately 10-20 mg of the 3-lsopropoxyaniline sample for *H NMR, and 50-100 mg for

o The sample is transferred into a clean, dry NMR tube.

o Approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCIs), is

added to the NMR tube.

e The tube is capped and gently agitated until the sample is completely dissolved.
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NMR Data Acquisition:

The prepared NMR tube is inserted into the NMR spectrometer.
e The magnetic field is locked onto the deuterium signal of the solvent.
e Shimming is performed to optimize the homogeneity of the magnetic field.

e For *H NMR: The spectrum is acquired using a standard single-pulse experiment. Typical
parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a
relaxation delay of 1-5 seconds, and an accumulation of 8-16 scans.

e For 13C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Due to
the low natural abundance of the 13C isotope, a larger number of scans (1024 or more) is
typically required to achieve an adequate signal-to-noise ratio. A relaxation delay of 2
seconds is commonly used.

Data Processing:
e The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform.

o Phase and baseline corrections are applied to the resulting spectrum to ensure accurate
peak integration and chemical shift determination.

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCIs at 7.26 ppm for
'H NMR and 77.16 ppm for 33C NMR) or an internal standard like tetramethylsilane (TMS).

Visualizations

The following diagrams illustrate the structure of 3-lIsopropoxyaniline with atom numbering for
NMR assignments and a conceptual workflow for its spectroscopic characterization.
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Structure and NMR Assignments for 3-Isopropoxyaniline

Assignments

1 % 3 4 ™ - -CH: 69.4 ppm -CH3: 22.1 ppm N
molecule C-1: 147.8 ppm C-2:101.8 ppm €-3:159.2 ppm C-4: 107.5 ppm C-5:130.3 ppm C-6: 106.1 ppm i 4.47 pom “Cra: 152 ppm NH2: 3.63 ppm
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« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Isopropoxyaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b150228#spectroscopic-data-for-3-isopropoxyaniline-
h-nmr-c-nmr]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b150228?utm_src=pdf-body-img
https://www.benchchem.com/product/b150228#spectroscopic-data-for-3-isopropoxyaniline-h-nmr-c-nmr
https://www.benchchem.com/product/b150228#spectroscopic-data-for-3-isopropoxyaniline-h-nmr-c-nmr
https://www.benchchem.com/product/b150228#spectroscopic-data-for-3-isopropoxyaniline-h-nmr-c-nmr
https://www.benchchem.com/product/b150228#spectroscopic-data-for-3-isopropoxyaniline-h-nmr-c-nmr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b150228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

